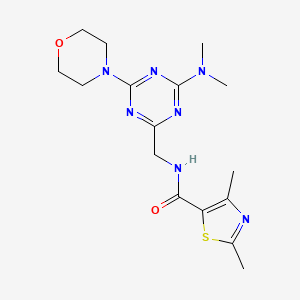
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a dimethylamino group, a morpholino group, a triazinyl group, a thiazole group, and a carboxamide group. Each of these groups contributes to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The compound contains several functional groups that are known to participate in various chemical reactions. For example, the dimethylamino group can act as a nucleophile in substitution reactions, and the carboxamide group can participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the functional groups present and the overall structure of the molecule. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis Techniques
The synthesis of 1,3,5-triazine derivatives involves the cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate, followed by reactions with different amines, including morpholine, to produce new compounds. These synthesis processes are crucial for generating derivatives that could have varied scientific and biological applications (Zhang Li-hu, 2014). Another study focused on synthesizing novel compounds derived from visnaginone and khellinone, indicating the broad potential of such chemical frameworks in creating molecules with significant biological activities (A. Abu‐Hashem et al., 2020).
Potential Applications
Research has also explored the chemical modification of triazines to produce derivatives with potential applications in corrosion inhibition. For instance, benzothiazole derivatives have been synthesized to study their effect against steel corrosion in acidic solutions, revealing the importance of such compounds in industrial applications (Zhiyong Hu et al., 2016).
Biological Activities
On the biological front, certain triazine and thiazole derivatives have been investigated for their antimicrobial properties. Design and synthesis efforts have yielded compounds with promising antimicrobial activities, suggesting their potential use in combating various microbial infections (D. Sahin et al., 2012). Furthermore, the synthesis of triazole derivatives incorporating a morpholine moiety has led to the discovery of compounds with significant antimicrobial effects, highlighting the versatility of these chemical structures in developing new therapeutic agents (Serap Başoğlu et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2S/c1-10-13(26-11(2)18-10)14(24)17-9-12-19-15(22(3)4)21-16(20-12)23-5-7-25-8-6-23/h5-9H2,1-4H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJCURDAZUKCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


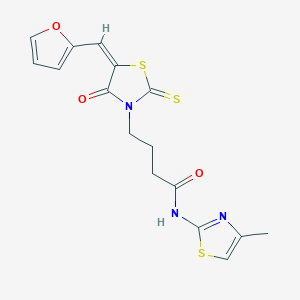
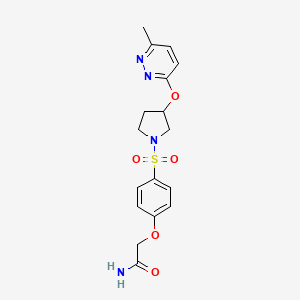
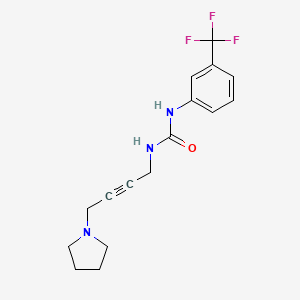
![5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole](/img/structure/B2863027.png)
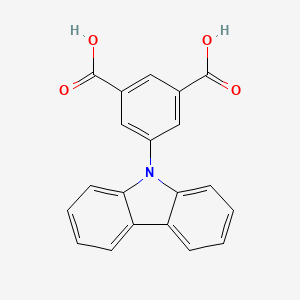
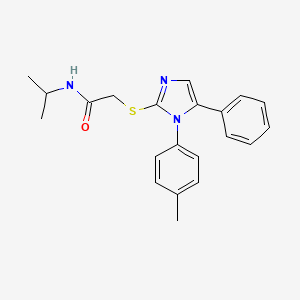
![1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2863034.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2863035.png)
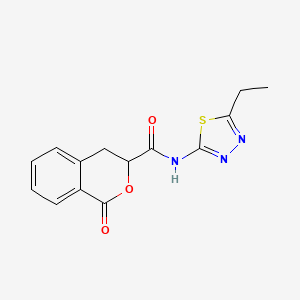
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2863042.png)
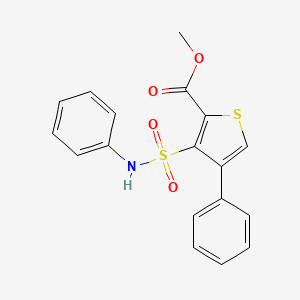
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2863044.png)
